3-methyl-5-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-methyl-5-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-11-7-17-19-9-12-10-22(6-5-14(12)23(17)20-11)28(25,26)13-3-4-16-15(8-13)21(2)18(24)27-16/h3-4,7-9H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBPYAKCPBKNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-5-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzo[d]oxazole moiety linked to a sulfonyl group and a pyrido[3,4-e]pyrimidine structure. Its molecular formula is C23H24N6O3 , with a molecular weight of approximately 432.5 g/mol . The intricate structure suggests diverse pharmacological properties due to the presence of multiple functional groups that may enhance its biological activity.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. Specifically, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown promise as selective protein inhibitors and anticancer agents. These compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation .
Enzymatic Inhibition
The sulfonyl group in this compound enhances its potential as an inhibitor of enzymes such as Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell signaling and is implicated in several cancers and autoimmune diseases . Preliminary studies suggest that this compound may interact with BTK and other kinases, leading to reduced cell proliferation in malignant cells.
Study 1: Anticancer Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against different cancer cell lines. One derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent inhibitory effects on cancer cell viability . The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Study 2: Enzyme Interaction
Another investigation focused on the interaction of similar compounds with BTK. The study utilized surface plasmon resonance (SPR) technology to measure binding affinities. Results showed that certain derivatives had nanomolar binding affinities for BTK, demonstrating their potential as therapeutic agents in treating B-cell malignancies .
Data Table: Summary of Biological Activities
| Activity Type | Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | This compound | 0.25 | Induction of apoptosis |
| Enzymatic Inhibition | Similar Pyrazolo Derivative | 0.05 | Inhibition of Bruton's tyrosine kinase |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct data on the target compound or structurally analogous molecules. However, general methodologies and structural analogs from the evidence can inform a comparative framework:
Table 1: Key Structural and Analytical Features of Related Heterocyclic Compounds
Key Observations :
Structural Complexity: The target compound’s fused polycyclic system is more intricate than the tetrahydroimidazo-pyridine derivative in or the flavonoid/triterpenoid isolates in . This complexity may necessitate advanced crystallographic tools (e.g., SHELXL ) for unambiguous structural confirmation.
Functional Groups : Unlike the nitrophenyl and ester groups in ’s compound, the target’s sulfonyl group could enhance solubility or binding interactions in biological systems.
Synthetic Challenges : The one-pot synthesis described for tetrahydroimidazo-pyridines in contrasts with the likely multi-step synthesis required for the target compound due to its fused rings and sulfonation.
Table 2: Comparative Spectroscopic and Crystallographic Tools
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and what challenges arise during multi-step reactions?
A multi-step synthesis is typically required due to the compound’s heterocyclic complexity. Key steps include:
- Sulfonation : Introduce the sulfonyl group via reaction of a pyrazolo-pyridine intermediate with chlorosulfonic acid under controlled anhydrous conditions .
- Cyclization : Use alkylation or nucleophilic substitution to form the benzo[d]oxazolone ring, often requiring catalysts like sodium methoxide in methanol .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) is critical due to byproduct formation.
Challenges : Low yields in sulfonation steps (≤40%) due to steric hindrance and competing side reactions. Optimize reaction time, temperature, and stoichiometry using Design of Experiments (DoE) principles .
Q. How can the compound’s structure be unambiguously characterized?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : H and C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the pyrido-pyrimidine ring appear as doublets at δ 6.2–7.6 ppm .
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, particularly for the sulfonyl and oxazolone moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., observed [M+H] vs. calculated for CHNOS) .
Q. What are the critical physicochemical properties to assess for this compound in preclinical studies?
Key properties include:
- Solubility : Determine in aqueous buffers (e.g., PBS at pH 7.4) using HPLC or UV-Vis spectroscopy. Low solubility (<50 µM) may necessitate formulation with cyclodextrins .
- Stability : Conduct accelerated degradation studies under varied pH (1–9), temperature (25–60°C), and light exposure. Monitor via LC-MS for hydrolytic cleavage of the sulfonyl group .
- LogP : Use shake-flask or chromatographic methods to assess hydrophobicity (predicted LogP ~2.5–3.0) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?
- Target Selection : Prioritize kinases or oxidoreductases based on structural analogs (e.g., pyrazolo-pyrimidines inhibit tyrosine kinases) .
- Assay Design :
- In vitro : Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC determination. Include positive controls like staurosporine .
- Crystallographic Docking : Perform molecular docking (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., COX-2 or EGFR kinase) to predict binding modes .
- Data Validation : Compare inhibition profiles across orthogonal assays (e.g., SPR for binding kinetics) to mitigate false positives .
Q. What strategies are effective for resolving contradictions in reported bioactivity data?
- Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay conditions (e.g., ATP concentration in kinase assays) .
- Structural-Activity Relationship (SAR) : Synthesize derivatives with targeted modifications (e.g., methyl → ethyl groups) to isolate contributing factors .
- Reproducibility Checks : Replicate key experiments under standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .
Q. How can environmental fate and toxicity be assessed for this compound?
- Degradation Studies : Use LC-MS/MS to track abiotic degradation (hydrolysis, photolysis) and biodegradation in soil/water systems .
- Ecotoxicity : Perform acute/chronic assays on model organisms (e.g., Daphnia magna for EC) following OECD guidelines .
- Bioaccumulation : Calculate bioconcentration factors (BCF) using octanol-water partitioning (LogK) .
Q. What computational approaches are recommended for optimizing this compound’s selectivity?
- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at specific sites .
- Molecular Dynamics (MD) : Simulate binding interactions over time (e.g., 100 ns trajectories) to assess target vs. off-target stability .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic profiles (e.g., reducing CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
